molecular formula C17H17N3O4S B3675352 N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide

N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide

Cat. No.: B3675352
M. Wt: 359.4 g/mol
InChI Key: NEVGCWHHHSXCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide, commonly known as EN-9, is a chemical compound that has been widely studied for its potential applications in scientific research. EN-9 is a member of the thioamide family and has been shown to have a range of biological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The exact mechanism of action of EN-9 is not fully understood, but it is believed to involve the formation of covalent bonds with target proteins. This results in changes in protein conformation and activity, which can be visualized using fluorescent microscopy techniques.
Biochemical and Physiological Effects:
EN-9 has been shown to have a range of biochemical and physiological effects, including inhibition of certain enzymes and modulation of protein-protein interactions. These effects make it a valuable tool for studying the function of specific proteins and pathways within cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of EN-9 is its high selectivity for certain proteins, which allows for specific labeling and imaging of these targets. However, EN-9 also has some limitations, including potential toxicity and non-specific binding to other cellular components.

Future Directions

There are many potential future directions for research on EN-9. One area of interest is the development of new derivatives with improved selectivity and sensitivity for specific proteins. Additionally, EN-9 could be used in combination with other imaging techniques to provide a more complete picture of cellular processes. Finally, EN-9 could be used to study the effects of various drugs and compounds on specific proteins and pathways, providing valuable insights into their mechanisms of action.

Scientific Research Applications

EN-9 has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for imaging biological systems. EN-9 has been shown to selectively bind to certain proteins and can be used to visualize their localization and activity within cells.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)carbamothioyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-3-24-14-8-6-13(7-9-14)18-17(25)19-16(21)12-5-4-11(2)15(10-12)20(22)23/h4-10H,3H2,1-2H3,(H2,18,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVGCWHHHSXCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.